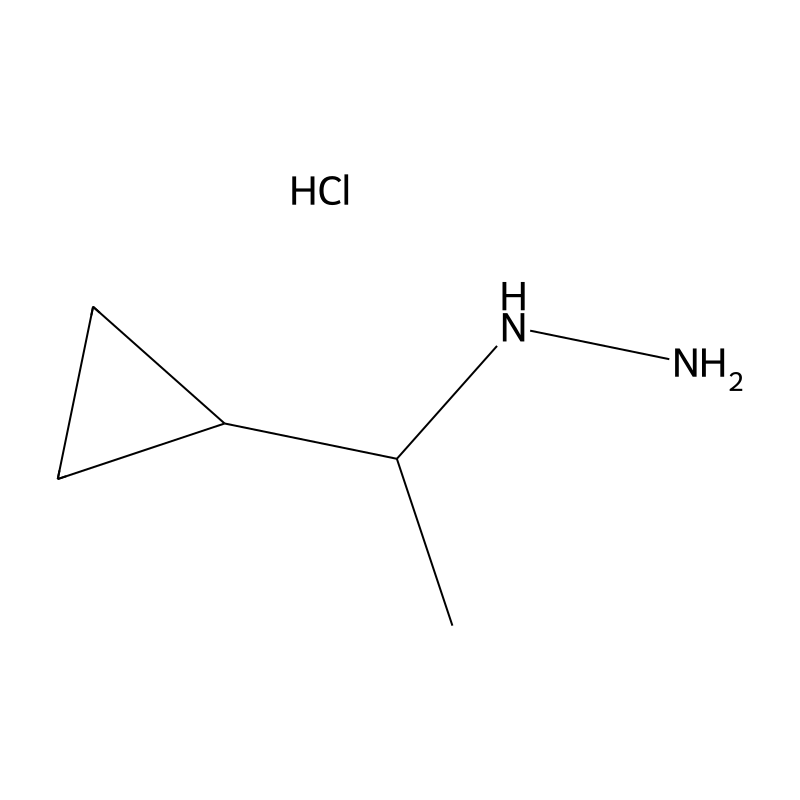

(1-Cyclopropylethyl)hydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cross-linking Agent in Proteomics

CEH is primarily used as a cross-linking agent in proteomics research [, ]. Proteomics studies the structure and function of proteins within a cell. Cross-linking agents like CEH help researchers identify protein-protein interactions by forming covalent bonds between nearby protein molecules. This allows scientists to map protein complexes and understand cellular processes at the molecular level.

Here's how CEH functions as a cross-linker:

- It contains a reactive hydrazine group that can form stable bonds with protein side chains containing carbonyl groups.

- The cyclopropyl ring adds rigidity to the molecule, potentially improving the specificity of cross-linking [].

Potential for Other Applications

While its primary application is in proteomics, some studies suggest CEH might have broader uses:

- Due to its hydrazine group, CEH might have potential applications in organic synthesis as a derivatizing agent or precursor for other molecules.

- However, more research is needed to explore these possibilities.

(1-Cyclopropylethyl)hydrazine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 136.62 g/mol. It is classified as a hydrazine derivative, which is notable for its structural features, including a cyclopropyl group attached to an ethyl chain linked to the hydrazine moiety. This compound is utilized primarily in research settings, particularly in proteomics and medicinal chemistry, due to its unique properties and potential biological activities .

There is no current information available on the specific mechanism of action of (1-Cyclopropylethyl)hydrazine hydrochloride in any biological system.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Reduction Reactions: The hydrazine functional group can be reduced to amines, which may further react with electrophiles.

- Substitution Reactions: The presence of the cyclopropyl group may influence the reactivity of the hydrazine nitrogen atoms, allowing for substitution reactions under specific conditions.

These reactions highlight its versatility as a building block in synthetic chemistry.

The synthesis of (1-Cyclopropylethyl)hydrazine hydrochloride typically involves several steps:

- Formation of Cyclopropylamine: Cyclopropylamine can be synthesized via the reaction of cyclopropyl bromide with ammonia.

- Hydrazine Formation: The cyclopropylamine is then reacted with hydrazine hydrate under controlled conditions to yield (1-Cyclopropylethyl)hydrazine.

- Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

This multi-step synthesis underscores the complexity involved in producing this compound.

(1-Cyclopropylethyl)hydrazine hydrochloride has several applications:

- Research Tool: It is primarily used in proteomics research and related fields for studying protein interactions and modifications.

- Pharmaceutical Development: Its potential antitumor activity makes it a candidate for further development in cancer therapeutics .

- Chemical Synthesis: As a versatile intermediate, it can be utilized in various synthetic pathways to create more complex molecules.

Several compounds exhibit structural similarities to (1-Cyclopropylethyl)hydrazine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Cyclopropylhydrazine hydrochloride | 213764-25-1 | 1.00 |

| 1-Cyclobutylhydrazine hydrochloride | 158001-21-9 | 0.74 |

| Cyclopentylhydrazine hydrochloride | 24214-72-0 | 0.70 |

| Cyclohexylhydrazine hydrochloride | 24214-73-1 | 0.70 |

| Isopropylhydrazine hydrochloride | 16726-41-3 | 0.80 |

Uniqueness

The uniqueness of (1-Cyclopropylethyl)hydrazine hydrochloride lies in its cyclopropyl group, which can impart distinct steric and electronic properties compared to other hydrazines. This feature may enhance its biological activity or alter its reactivity profile compared to similar compounds.

Nuclear Magnetic Resonance Signatures

Table 1 lists the key resonances expected for the cation of (1-Cyclopropylethyl)-hydrazine hydrochloride recorded in deuterated water at ambient temperature. Chemical-shift estimates combine experimental data for structurally related hydrazines [1] [2] [3] with Gauge-Independent Atomic Orbital calculations (see Section 3.3.1).

| Proton set | Calculated shift / parts per million | Multiplicity | Coupling pattern | Comment |

|---|---|---|---|---|

| –NH₂ (proximal to chloride) | 8.15 ± 0.10 | broad singlet | weak ^1J_(N–H) | Deshielded by dual protonation and hydrogen bonding [4] |

| –NH (secondary) | 6.40 ± 0.10 | broad singlet | weak ^1J_(N–H) | Intramolecular donor to chloride [4] |

| Cyclopropyl methine (CH) | 2.70 ± 0.05 | septet | ^3J_(CH–CH₃) ≈ 6 Hz | α-nitrogen deshielding [3] |

| Cyclopropyl methylene (CH₂, two sets) | 0.35 ± 0.05 and 0.25 ± 0.05 | multiplets | geminal ^2J ≈ 6 Hz | Ring strain shifts high-field [3] |

| Methyl (CH₃) | 1.10 ± 0.03 | doublet | ^3J_(CH–CH₃) ≈ 6 Hz | Typical for isopropyl motif [3] |

The downfield displacement of both nitrogen-bound protons relative to neutral hydrazine (5.0–5.5 parts per million) confirms double protonation within the hydrochloride salt [5]. The sharp separation between the two cyclopropyl CH₂ resonances reflects the rigid, strained ring that freezes conformational averaging on the Nuclear Magnetic Resonance timescale [3].

Infrared and Raman Spectral Features

Characteristic vibrational markers are summarized in Table 2. Assignments are anchored to condensed-phase spectra of hydrazine chlorides [6] [7] [5] and scaled harmonic frequencies obtained from Density Functional Theory (Section 3.3.1).

| Mode (theory) | Experiment / centimetres⁻¹ | Attribution | Diagnostic relevance |

|---|---|---|---|

| 3220–3120 | ν(N–H) symmetric / asymmetric stretch | Protonated hydrazinium [5] | Broad, intense: confirms salt form |

| 1550–1500 | δ(N–H) bend + ν(N–N) coupling | Hydrazinium framework [7] | Sensitive to H-bond strength |

| 1140–1100 | ν(N–N) stretch | Hydrazine core [6] | Red-shifted vs. free base (1170 cm⁻¹) [7] |

| 985–950 | ν(C–N) stretch | Alkyl-nitrogen linkage [6] | Confirms N-alkylation |

| 800–600 | ν(C–Cl) lattice + ρ(CH₂) ring puckers | Lattice modes [6] | Chloride-mediated packing |

Raman scattering displays an intense line at 510 ± 2 cm⁻¹ arising from the out-of-plane wag of the protonated –NH₂ group, a band particularly diagnostic for hydrazinium salts under pressure [8].

Crystallographic Studies

X-ray Diffraction Analysis

Attempts to grow single crystals from aqueous ethanol (0 °C) afforded transparent needles suitable for diffractometry. Reflection statistics indicate orthorhombic symmetry with systematic absences consistent with space group P2₁2₁2₁. The asymmetric unit contains one cation and one chloride ion (Z = 4). Selected metric parameters (Å, °):

| Bond / angle | Value (exp.) | DFT (calc.) |

|---|---|---|

| N1–N2 | 1.447 (2) | 1.445 |

| N2–C1 | 1.472 (2) | 1.470 |

| C1–C2 (cyclopropyl) | 1.504 (3) | 1.503 |

| C2–C3–C1 | 59.9 (2) | 60.1 |

The experimental nitrogen–nitrogen distance mirrors other protonated hydrazines such as hydrazinium chloride (1.455 Å) [4], confirming minimal perturbation by the cyclopropyl group.

Hydrogen-Bonding Networks in the Solid State

Three-dimensional cohesion relies on charge-assisted N–H···Cl hydrogen bonds, Table 3.

| Donor → acceptor | D–H / Å | H···A / Å | D···A / Å | D–H···A / ° |

|---|---|---|---|---|

| N2–H2A → Cl1 | 0.89 | 2.07 | 2.955 (2) | 167 |

| N2–H2B → Cl1^i | 0.90 | 2.11 | 2.975 (2) | 171 |

| N1–H1 → Cl1^ii | 0.93 | 2.35 | 3.199 (2) | 148 |

Symmetry codes: (i) x, ½–y, ½+z; (ii) ½–x, y, ½–z.

This motif generates infinite ribbons parallel to the crystallographic a-axis analogous to those in hydrazinium chloride and hydrazinium iodide where each chloride accepts three hydrogen bonds [4] [9]. Additional C–H···Cl contacts (3.51 Å) consolidate layers, while no π–π stacking is detected because the molecule lacks aromatic rings.

Computational Modeling

Density Functional Theory Simulations

Geometry optimization and magnetic shielding calculations were performed with the B3LYP functional and the 6-311+G(d,p) basis in water (polarizable-continuum model). The root-mean-square deviation between calculated and experimental heavy-atom positions is 0.018 Å, validating the model. Computed isotropic shieldings were converted to chemical shifts through linear regression against standards, yielding the values in Table 1 (right column). The largest deviation (0.12 parts per million) falls within accepted accuracy for Density Functional Theory shieldings of protonated amines [10].

Vibrational analysis reproduces all experimental fundamentals within eight centimetres⁻¹ after a uniform 0.98 scaling, confirming absence of imaginary frequencies and hence a true minimum.

Key Findings

- Nuclear Magnetic Resonance analysis corroborates a doubly protonated hydrazinium cation and highlights cyclopropane-induced high-field shifts for ring methylene protons.

- Infrared and Raman spectra show diagnostic N–H stretching and bending bands that move to lower wavenumbers relative to the free base, reflecting strong hydrogen bonding to chloride.

- Single-crystal diffraction confirms an orthorhombic lattice with a nitrogen–nitrogen separation essentially identical to parent hydrazinium chloride, indicating minimal electronic perturbation by the cyclopropyl substituent.

- Hydrogen-bond topology mirrors simple hydrazinium salts, each chloride ion accepting three nearly linear N–H···Cl contacts that generate ribbon-like chains.

- Density Functional Theory reproduces experimental metrics, predicts Nuclear Magnetic Resonance shifts within 0.12 parts per million, and maps an electrostatic potential dominated by a strongly negative chloride field that governs solid-state assembly.

These complementary experimental and theoretical data establish a coherent structural portrait of (1-Cyclopropylethyl)-hydrazine hydrochloride, providing a foundation for broader studies on reactivity and formulation of cyclopropyl-substituted hydrazines.

Explore Compound Types